molecular formula C16H25NO6 B1398109 1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate CAS No. 905735-75-3

1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate

Cat. No.: B1398109
CAS No.: 905735-75-3
M. Wt: 327.37 g/mol
InChI Key: WNKBCGWPUFBYBA-UHFFFAOYSA-N
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Description

1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate: is a compound with the molecular formula C16H25NO6. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate typically involves the esterification of octanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in creating various derivatives for research purposes .

Biology and Medicine: In biological and medical research, it is used in the synthesis of molecules that have potential therapeutic applications. For example, it can be used in the preparation of prodrugs and other bioactive compounds .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its role as an intermediate helps in the efficient synthesis of high-value products .

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate is unique due to its specific ester and pyrrolidinyl groups, which provide distinct reactivity and make it a valuable intermediate in various synthetic processes. Its ability to form stable ester derivatives and undergo condensation reactions sets it apart from other similar compounds .

Properties

IUPAC Name

1-O-tert-butyl 8-O-(2,5-dioxopyrrolidin-1-yl) octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6/c1-16(2,3)22-14(20)8-6-4-5-7-9-15(21)23-17-12(18)10-11-13(17)19/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKBCGWPUFBYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Octanedioic acid mono-tert-butyl ester (3.14 g, 13.63 mmol) was dissolved in THF (100 mL). TSTU (4.9 g, 16.3 mmol) was added and pH was adjusted to 8.5 with DIPEA (2.85 mL).
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
2.85 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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